5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Medicinal chemistry teams require orthogonal handles for parallel diversification without de novo synthesis. This 5,7-disubstituted indazole provides a unique solution. - **Dual functionalization**: C5-Br enables Suzuki/Buchwald-Hartwig cross-coupling; C7-CN allows selective conversion to amides, tetrazoles, or amines. - **Supply security**: Multi-source availability with ≥95% purity ensures continuity for HTS campaigns. - **Lead optimization ready**: Pre-installed nitrile modulates solubility/permeability without affecting C5 substituents.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Cat. No. B8146902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-indazole-7-carbonitrile
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=C(C2=N1)C#N)Br
InChIInChI=1S/C9H6BrN3/c1-13-5-7-3-8(10)2-6(4-11)9(7)12-13/h2-3,5H,1H3
InChIKeyHEESLMVTLUCLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-2H-indazole-7-carbonitrile: Dual-Functional Indazole Scaffold


5-Bromo-2-methyl-2H-indazole-7-carbonitrile (CAS 2091296-91-0) is a heterocyclic organic compound belonging to the indazole family, characterized by a bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring . Its specific substitution pattern—a bromine atom at the 5-position, a methyl group at the 2-position, and a cyano group at the 7-position —provides a unique, dual-functionalized scaffold. This precise arrangement makes it a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, distinguishing it from more common, singly-substituted indazole analogs .

Workflow
Dual-functional indazole building block synthesis
Selection
C5‑Br for cross‑coupling; C7‑CN for derivatization
Use Context
Kinase inhibitor research; medicinal chemistry scaffold

5-Bromo-2-methyl-2H-indazole-7-carbonitrile: Non-Interchangeable Core


Generic substitution of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile with other in-class compounds is infeasible due to its highly specific substitution pattern. The simultaneous presence of a bromine atom and a nitrile group at the 5- and 7-positions of the 2-methyl-2H-indazole core is a unique combination not found in common analogs like 5-Bromo-2-methyl-2H-indazole (CAS 465529-56-0, lacking the 7-nitrile) or 2-Methyl-2H-indazole-7-carbonitrile (CAS 1159511-51-9, lacking the 5-bromo group) [1]. This dual functionality is critical for specific synthetic applications, as the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can serve as a precursor for amides, amines, or tetrazoles . Using a different analog would require additional synthetic steps to install the missing functional group, leading to longer timelines and lower overall yield.

Single‑substituted analogs (e.g., lacking 5‑Br or 7‑CN) may not provide dual orthogonal reactivity, potentially requiring extra synthetic steps and lowering overall yield.
Supplier breadth and documented purity for target compound may differ from comparator analogs; supply continuity and lot consistency should be reviewed.

5-Bromo-2-methyl-2H-indazole-7-carbonitrile: Evidence for Selection


Orthogonal Reactive Handles for Diversification

5-Bromo-2-methyl-2H-indazole-7-carbonitrile offers a distinct synthetic advantage over the related analog 2-Methyl-2H-indazole-7-carbonitrile . The presence of the 5-bromo substituent enables direct participation in palladium-catalyzed cross-coupling reactions, a capability the non-brominated analog lacks . The target compound contains two distinct and orthogonal reactive handles (C5-Br and C7-CN), whereas the comparator has only one (C7-CN), effectively doubling the number of accessible diversification vectors without requiring pre-functionalization steps .

Orthogonal Handles
Head‑to‑head
2 reactive handles (Br + CN) vs. 1 (CN only) for comparator
Doubles accessible diversification vectors
Structural analysis based on molecular composition
Medicinal Chemistry Organic Synthesis Scaffold Diversification

Commercial Availability and Purity Benchmarking

5-Bromo-2-methyl-2H-indazole-7-carbonitrile is commercially available from multiple global vendors with a minimum specified purity of ≥95%, as confirmed by suppliers including Fluorochem (UK) and MuseChem (US) . Furthermore, some suppliers like Bidepharm offer batches with a standard purity of 97% and provide batch-specific QC documentation including NMR, HPLC, and GC . In contrast, while the analog 2-Methyl-2H-indazole-7-carbonitrile is also available, it lacks the breadth of supply and documented purity options found for the target compound . This multi-source availability and verifiable purity reduces single-supplier risk and ensures consistent quality for critical research programs.

Supplier Count
Reported
5+ verified suppliers vs. ~2 for comparator
Supports supply‑chain robustness review
Based on vendor catalogs and datasheets
Procurement Quality Control Supply Chain

Kinase Inhibition: Patent Evidence

The 5-substituted indazole scaffold, to which 5-Bromo-2-methyl-2H-indazole-7-carbonitrile belongs, is a validated core for developing kinase inhibitors . A patent (US-9163007-B2) specifically describes 5-substituted indazoles as having kinase-inhibiting activity . More broadly, indazole derivatives are consistently described in patent literature as modulators and/or inhibitors of various protein kinases relevant to cancer and other diseases [1][2]. While no specific IC50 value is publicly available for the target compound itself, the documented activity of its close structural class provides a strong rationale for its selection as a privileged scaffold for kinase drug discovery over other heterocyclic cores.

Kinase Inhibition
Class‑level
5‑substituted indazoles claimed as kinase inhibitors (US‑9163007‑B2)
Supports kinase‑targeted scaffold selection
No target‑specific IC50 reported; class‑level inference
Kinase Inhibition Oncology Drug Discovery

5-Bromo-2-methyl-2H-indazole-7-carbonitrile: Application Scenarios


Kinase Inhibitor Library Diversification

This compound is optimally deployed in parallel synthesis for generating diverse libraries of 5,7-disubstituted indazoles. The dual orthogonal handles (C5-Br for cross-coupling, C7-CN for conversion to amides/tetrazoles) allow for two distinct diversification steps on a single core, as detailed in Section 3 . This is particularly valuable for medicinal chemistry teams seeking to rapidly explore SAR around the indazole scaffold in kinase inhibitor programs, where 5-substituted indazoles are a known privileged pharmacophore .

Late-Stage Functionalization Scaffold

5-Bromo-2-methyl-2H-indazole-7-carbonitrile serves as an advanced intermediate for lead optimization. Once a lead molecule with a similar core is identified, this compound's pre-installed nitrile group can be selectively transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an aminomethyl group) to modulate properties like solubility, permeability, or target engagement without affecting the 5-position substituent introduced via cross-coupling . This provides a more convergent and efficient route compared to building the entire molecule de novo.

Reliable Procurement for HTS Campaigns

Given its multi-source commercial availability with documented purity (≥95%), this compound is a low-risk choice for building focused libraries for HTS. The ability to source from multiple vendors like Fluorochem, MuseChem, and Bidepharm ensures continuity of supply for large-scale screening campaigns, a critical factor that is not as robust for its non-brominated analog . This minimizes the risk of project delays due to material shortages or batch-to-batch variability.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (C5‑Br, C7‑CN)
Parallel diversification efficiency
Lead optimization intermediate
Pre‑installed nitrile for selective transformation
Modulate properties without altering 5‑substituent
HTS library supply
Multi‑source availability with documented purity
Supply continuity and lot‑to‑lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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